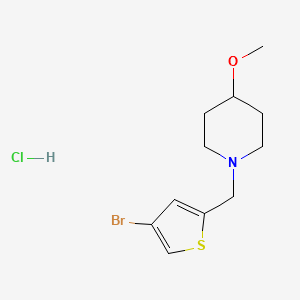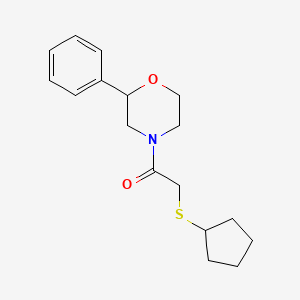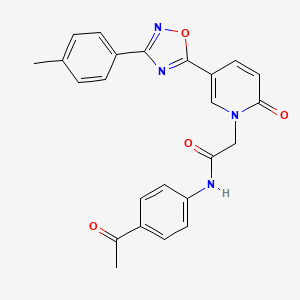![molecular formula C24H20N2O5 B2835564 2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate CAS No. 922009-35-6](/img/structure/B2835564.png)
2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate” is a derivative of dibenzo[b,f][1,4]oxazepine . It is related to a class of compounds that have been studied for their potential use as dopamine D2 receptor antagonists . These compounds are of interest in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a dibenzo[b,f][1,4]oxazepine ring, which is a seven-membered ring with two nitrogen atoms and one oxygen atom . This core is substituted with various groups, including a carbamoyl group and a phenyl acetate group .Scientific Research Applications
Catalytic Enantioselective Synthesis
The compound has been explored in the context of catalytic enantioselective synthesis. A study demonstrated the use of a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, such as the compound you're interested in, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This process utilizes a readily available chiral ligand and a zinc source under air, showcasing the compound's potential in stereocontrolled synthetic pathways (Munck et al., 2017).
Photophysical Properties
Another study focused on the synthesis, crystal structure, and photophysical properties of derivatives related to your compound. This research highlighted the formation of a novel fused oxazapolycyclic skeleton, showing strong blue emission in certain conditions, which might be of interest in materials science for its photophysical properties (Petrovskii et al., 2017).
Antiallergic Activity
There has also been research on derivatives of dibenzo[b,e]oxepin, structurally related to your compound, which were synthesized and evaluated as antiallergic agents. These studies revealed that certain derivatives exhibit potent inhibitory effects on allergic reactions, suggesting potential therapeutic applications (Ohshima et al., 1992).
Antihypertensive α-Blocking Agents
In the realm of medicinal chemistry, derivatives of related structures have been synthesized and assessed for their antihypertensive α-blocking activity. This research indicates the potential of such compounds in developing new therapeutic agents for hypertension (Abdel-Wahab et al., 2008).
Future Directions
The future directions for research on this compound could include further investigation into its potential as a dopamine D2 receptor antagonist . This could involve studies to confirm its mechanism of action, as well as preclinical and clinical trials to evaluate its efficacy and safety in treating various central nervous system disorders .
Properties
IUPAC Name |
[2-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-14-8-10-22-19(12-14)26(3)24(29)18-13-16(9-11-21(18)31-22)25-23(28)17-6-4-5-7-20(17)30-15(2)27/h4-13H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULCZOXTYOBRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC(=O)C)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)
![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)



